molecular formula C10H5F6KO5S B6311279 2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt CAS No. 2088942-68-9

2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt

Cat. No.: B6311279
CAS No.: 2088942-68-9
M. Wt: 390.30 g/mol
InChI Key: PIZHNQSIZRHMMR-UHFFFAOYSA-M
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Description

2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt is a complex organic compound characterized by its trifluoromethyl groups and sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt typically involves multiple steps, starting with the formation of the benzodioxole core. One common approach is the trifluoromethylation of a suitable precursor using reagents like hypervalent iodine compounds. The reaction conditions are usually mild to ensure high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonic acid group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions may target the trifluoromethyl groups.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonic acid site.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Production of trifluoromethylated alcohols or amines.

  • Substitution: : Generation of various sulfonate esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile reagent for synthesizing other trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used as a probe to study enzyme activities or as a building block for bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for drug development, particularly in designing new therapeutic agents with enhanced stability and efficacy.

Industry

In the industrial sector, it can be employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • 1-Trifluoromethyl-1,2-benziodoxol-3 (1H)-one

  • Trifluoromethylated benzodioxoles

Uniqueness

2'-Trifluoroethyl-2-trifluoromethyl-1,3-benzodioxole-5-sulfonic acid potassium salt stands out due to its unique combination of trifluoromethyl groups and sulfonic acid functionality, which imparts distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

potassium;2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O5S.K/c11-9(12,13)4-8(10(14,15)16)20-6-2-1-5(22(17,18)19)3-7(6)21-8;/h1-3H,4H2,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHNQSIZRHMMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])OC(O2)(CC(F)(F)F)C(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6KO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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